1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene
Description
1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene is a brominated aromatic compound featuring a cyclopropylmethoxy group at the para position and a methyl group at the ortho position relative to the bromine atom. This structure combines steric complexity from the cyclopropane ring with electronic modulation from the bromine and alkoxy groups. It is primarily utilized as an intermediate in organic synthesis, particularly in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, due to its reactivity and stability under catalytic conditions .
Properties
IUPAC Name |
1-bromo-4-(cyclopropylmethoxy)-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGPWFFPXONMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(cyclopropylmethoxy)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of a hydrogenated benzene derivative.
Comparison with Similar Compounds
Substituent Variations and Molecular Features
Physicochemical Properties
- Lipophilicity : The cyclopropylmethoxy group in the target compound provides moderate lipophilicity (clogP ~3.5), intermediate between the less lipophilic methoxy analog (clogP ~2.8) and the highly lipophilic dimethylheptyl derivative (clogP >6) .
- Steric Effects : The cyclopropane ring introduces significant steric hindrance, slowing reaction rates in cross-couplings compared to linear alkoxy derivatives .
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, while alkoxy groups (e.g., OCH₃, OCF₂H) provide ortho/para-directing effects. Difluoromethoxy groups enhance electrophilicity at the para position .
Research Findings and Trends
- Catalytic Coupling Efficiency : The target compound shows superior stability in palladium-catalyzed couplings compared to bulkier analogs (e.g., dimethylheptyl derivatives), which often require tailored catalysts .
- Thermal Stability : Cyclopropylmethoxy groups enhance thermal stability relative to linear alkoxy chains, making the compound suitable for high-temperature reactions .
- Biological Activity : While bromine’s lipophilicity is linked to antimicrobial effects in sulfonylbenzene derivatives, the target compound’s bioactivity is understudied .
Biological Activity
1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene, also known by its CAS number 1341978-95-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene features a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a benzene ring. The presence of these functional groups contributes to its unique reactivity and biological properties.
The biological activity of 1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group may undergo oxidative transformations. These interactions are crucial for modulating the activity of target proteins, leading to various biological effects.
Antimicrobial Properties
Research indicates that compounds similar to 1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene exhibit significant antimicrobial activity. For instance, studies have shown that related brominated compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Activity
Several studies have explored the anticancer potential of brominated aromatic compounds. For example, compounds with similar structures have demonstrated antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and L1210 (murine leukemia). The mechanism often involves the induction of apoptosis or cell cycle arrest.
Case Studies
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Anticancer Activity Study :
- Objective : To evaluate the antiproliferative effects of 1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene on human cancer cell lines.
- Method : The compound was tested against HeLa and CEM (human T-lymphocyte) cells using MTT assays.
- Results : The compound exhibited an IC50 value in the low micromolar range, indicating potent antiproliferative activity.
- : This suggests that 1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene may be a promising candidate for further development as an anticancer agent.
-
Antimicrobial Activity Evaluation :
- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was employed to determine the inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli.
- : The findings support the potential use of this compound in treating bacterial infections.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
